molecular formula C21H24FN3O4 B10983624 methyl [1-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)cyclohexyl]acetate

methyl [1-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)cyclohexyl]acetate

Cat. No.: B10983624
M. Wt: 401.4 g/mol
InChI Key: YYLPVGKTMAUCGM-UHFFFAOYSA-N
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Description

METHYL 2-[1-({2-[3-(2-FLUOROPHENYL)-6-OXO-1(6H)-PYRIDAZINYL]ACETYL}AMINO)CYCLOHEXYL]ACETATE is a complex organic compound with a unique structure that includes a fluorophenyl group, a pyridazinyl ring, and a cyclohexyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[1-({2-[3-(2-FLUOROPHENYL)-6-OXO-1(6H)-PYRIDAZINYL]ACETYL}AMINO)CYCLOHEXYL]ACETATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazinyl intermediate, followed by the introduction of the fluorophenyl group through a substitution reaction. The final step involves the esterification of the cyclohexyl moiety with methyl acetate under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally benign is also considered to minimize the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[1-({2-[3-(2-FLUOROPHENYL)-6-OXO-1(6H)-PYRIDAZINYL]ACETYL}AMINO)CYCLOHEXYL]ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyridazinyl ring.

    Substitution: The fluorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or iodine (I2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

METHYL 2-[1-({2-[3-(2-FLUOROPHENYL)-6-OXO-1(6H)-PYRIDAZINYL]ACETYL}AMINO)CYCLOHEXYL]ACETATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 2-[1-({2-[3-(2-FLUOROPHENYL)-6-OXO-1(6H)-PYRIDAZINYL]ACETYL}AMINO)CYCLOHEXYL]ACETATE involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the pyridazinyl ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-[1-({2-[3-(2-CHLOROPHENYL)-6-OXO-1(6H)-PYRIDAZINYL]ACETYL}AMINO)CYCLOHEXYL]ACETATE
  • METHYL 2-[1-({2-[3-(2-BROMOPHENYL)-6-OXO-1(6H)-PYRIDAZINYL]ACETYL}AMINO)CYCLOHEXYL]ACETATE

Uniqueness

The presence of the fluorophenyl group in METHYL 2-[1-({2-[3-(2-FLUOROPHENYL)-6-OXO-1(6H)-PYRIDAZINYL]ACETYL}AMINO)CYCLOHEXYL]ACETATE imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its chlorinated or brominated analogs.

Properties

Molecular Formula

C21H24FN3O4

Molecular Weight

401.4 g/mol

IUPAC Name

methyl 2-[1-[[2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]cyclohexyl]acetate

InChI

InChI=1S/C21H24FN3O4/c1-29-20(28)13-21(11-5-2-6-12-21)23-18(26)14-25-19(27)10-9-17(24-25)15-7-3-4-8-16(15)22/h3-4,7-10H,2,5-6,11-14H2,1H3,(H,23,26)

InChI Key

YYLPVGKTMAUCGM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1(CCCCC1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F

Origin of Product

United States

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